4-(Hydroxyamino)-2-nitrobenzoic acid
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Overview
Description
4-(Hydroxyamino)-2-nitrobenzoic acid is an organic compound with a unique structure that includes both a hydroxyamino group and a nitro group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxyamino)-2-nitrobenzoic acid typically involves the nitration of 4-aminobenzoic acid followed by the hydroxylation of the amino group. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions. The hydroxylation step can be achieved using hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Hydroxyamino)-2-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to a nitroso group using oxidizing agents such as potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using chlorine gas or sulfonation using sulfuric acid.
Major Products Formed
Oxidation: Formation of 4-(Nitroso)-2-nitrobenzoic acid.
Reduction: Formation of 4-(Hydroxyamino)-2-aminobenzoic acid.
Substitution: Formation of halogenated or sulfonated derivatives of this compound.
Scientific Research Applications
4-(Hydroxyamino)-2-nitrobenzoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-(Hydroxyamino)-2-nitrobenzoic acid involves its interaction with specific molecular targets. The hydroxyamino group can form hydrogen bonds with biological macromolecules, while the nitro group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-nitrobenzoic acid: Lacks the hydroxyamino group but has similar nitro and benzoic acid functionalities.
4-Hydroxy-2-nitrobenzoic acid: Lacks the amino group but has similar hydroxy and nitro functionalities.
4-(Hydroxyamino)-benzoic acid: Lacks the nitro group but has similar hydroxyamino and benzoic acid functionalities.
Uniqueness
4-(Hydroxyamino)-2-nitrobenzoic acid is unique due to the presence of both hydroxyamino and nitro groups on the benzoic acid core. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H6N2O5 |
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Molecular Weight |
198.13 g/mol |
IUPAC Name |
4-(hydroxyamino)-2-nitrobenzoic acid |
InChI |
InChI=1S/C7H6N2O5/c10-7(11)5-2-1-4(8-12)3-6(5)9(13)14/h1-3,8,12H,(H,10,11) |
InChI Key |
RSJSVDBNCYNCTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NO)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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